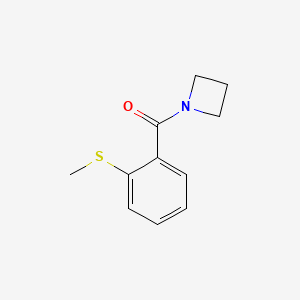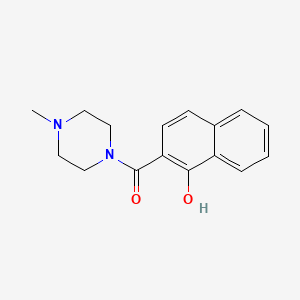
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone involves its binding to specific receptors in the body. In the case of the neurokinin 1 receptor, this compound acts as an antagonist, blocking the binding of the natural ligand substance P. This results in a decrease in pain and inflammation. Other receptors targeted by (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone may have different mechanisms of action, but all involve the binding of the compound to the receptor and subsequent modulation of signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone depend on the specific receptor targeted and the signaling pathways involved. In the case of the neurokinin 1 receptor, this compound has been found to decrease pain and inflammation. Other effects may include changes in neurotransmitter release, modulation of ion channels, and alterations in gene expression.
实验室实验的优点和局限性
One advantage of using (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone in lab experiments is its high potency and selectivity for specific receptors. This allows for precise modulation of signaling pathways and the ability to study specific biological processes. However, one limitation is the potential for off-target effects, which may complicate interpretation of results. Additionally, the synthesis of this compound may be challenging and require specialized equipment and expertise.
未来方向
There are many potential future directions for the use of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone in scientific research. One area of interest is the study of other GPCRs and their potential as drug targets. Additionally, this compound may be useful in the study of pain and inflammation pathways and in the development of new therapeutics. Further research is also needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in lab experiments.
合成方法
The synthesis of (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone involves several steps. One method involves the reaction of 4-ethylpiperazine with 8-chloroquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to yield the final compound. Other methods involve the use of different starting materials and conditions, but the general approach involves the formation of a piperazine-quinoline intermediate followed by further modification to yield the final product.
科学研究应用
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone has been used in a range of scientific research applications. One of the most common uses is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. (4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone has been found to be a potent and selective antagonist of the neurokinin 1 receptor, which is involved in pain and inflammation. This compound has also been used in the study of other GPCRs, including the dopamine D3 receptor and the serotonin 5-HT2C receptor.
属性
IUPAC Name |
(4-ethylpiperazin-1-yl)-quinolin-8-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-18-9-11-19(12-10-18)16(20)14-7-3-5-13-6-4-8-17-15(13)14/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWIXAKMXLPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-quinolin-8-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)


